molecular formula C17H21NO3S B2450021 N-(2-hydroxy-2-phenylpropyl)-3,4-dimethylbenzenesulfonamide CAS No. 1351588-41-4

N-(2-hydroxy-2-phenylpropyl)-3,4-dimethylbenzenesulfonamide

Cat. No. B2450021
CAS RN: 1351588-41-4
M. Wt: 319.42
InChI Key: DWYNMKVIILXEAV-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-phenylpropyl)-3,4-dimethylbenzenesulfonamide, also known as HPPD inhibitor, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is an enzyme involved in the biosynthesis of tocopherols and plastoquinones in plants.

Scientific Research Applications

Biphenylsulfonamide Derivatives as Endothelin Antagonists

Biphenylsulfonamide derivatives have been identified as novel series of endothelin-A (ETA) selective antagonists. These compounds, through strategic substitutions, have shown improved binding and functional activity against ETA receptors. One such compound demonstrated oral activity in inhibiting pressor effects caused by endothelin-1 in rats, indicating potential therapeutic applications in cardiovascular diseases (Murugesan et al., 1998).

Sulfonamides as Inhibitors of Kynurenine 3-Hydroxylase

Sulfonamides have been synthesized and evaluated as high-affinity inhibitors of kynurenine 3-hydroxylase, a key enzyme in the kynurenine pathway. This pathway is involved in neurodegenerative diseases. Compounds such as 3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide showed significant in vitro inhibition of this enzyme, suggesting potential for treating diseases associated with dysregulation of the kynurenine pathway (Röver et al., 1997).

Synthesis and Characterization of Sulfonamide Molecules

New sulfonamide molecules have been synthesized and characterized, revealing insights into their structural and electronic properties. For example, the synthesis of N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide and its characterization through SCXRD studies and spectroscopic tools provided detailed information on the molecule's stability and potential interactions with proteins, hinting at applications in drug design and molecular biology (Murthy et al., 2018).

Antitumor Activity of Sulfonamide Derivatives

Sulfonamide derivatives have been studied for their antitumor activities. For instance, the evaluation of sulfonamide-focused libraries in cell-based antitumor screens highlighted the potential of certain compounds as inhibitors of cell cycle progression, with some advancing to clinical trials. Such research underscores the therapeutic potential of sulfonamide derivatives in oncology (Owa et al., 2002).

Inhibition of the HIF-1 Pathway

Sulfonamide analogs have been identified as inhibitors of the hypoxia inducible factor-1 (HIF-1) pathway, a critical regulator in tumor growth and angiogenesis. Through structure-activity relationship studies, certain sulfonamide compounds have been shown to antagonize tumor growth in animal models, presenting a promising avenue for cancer therapy (Mun et al., 2012).

properties

IUPAC Name

N-(2-hydroxy-2-phenylpropyl)-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-13-9-10-16(11-14(13)2)22(20,21)18-12-17(3,19)15-7-5-4-6-8-15/h4-11,18-19H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYNMKVIILXEAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC(C)(C2=CC=CC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-phenylpropyl)-3,4-dimethylbenzenesulfonamide

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